2-Acetyl-2-cyclohexen-1-one
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Overview
Description
2-Acetyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H10O2 It is a β-diketone that exhibits unique chemical properties due to its conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-cyclohexen-1-one can be achieved through several methods. One common method involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. This process includes the following steps :
- Formation of 2-acetyl-2-phenylselenocyclohexanone by reacting 2-acetylcyclohexanone with benzeneselenenyl chloride in the presence of sodium hydride.
- Oxidation of 2-acetyl-2-phenylselenocyclohexanone using hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as enol forms and substituted cyclohexenones .
Scientific Research Applications
2-Acetyl-2-cyclohexen-1-one has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-cyclohexen-1-one involves its ability to participate in various chemical reactions due to its conjugated system. The compound can act as an electrophile in addition reactions, facilitating the formation of new chemical bonds. Its molecular targets and pathways depend on the specific reactions and conditions involved .
Comparison with Similar Compounds
2-Cyclohexen-1-one: A closely related compound with similar chemical properties but lacking the acetyl group.
2-Acetylcyclohexanone: Another related compound with a different arrangement of functional groups.
Uniqueness: 2-Acetyl-2-cyclohexen-1-one is unique due to its β-diketone structure and conjugated system, which confer distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
52784-38-0 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-acetylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h4H,2-3,5H2,1H3 |
InChI Key |
WPPICOJLYJPLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCCC1=O |
Origin of Product |
United States |
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